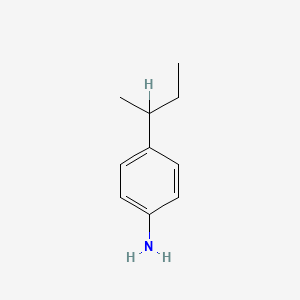

4-sec-Butylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVVQTNTLIAISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865535 | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-11-1 | |

| Record name | 4-(1-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-sec-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-sec-butylaniline. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and conceptual diagrams to support advanced applications.

Core Chemical and Physical Properties

This compound, also known as 4-(1-methylpropyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.[1][2] Its structure consists of an aniline ring substituted with a sec-butyl group at the para position. This substitution pattern influences its physical and chemical characteristics.

Structural and General Data

| Property | Value | Reference |

| IUPAC Name | 4-(1-methylpropyl)benzenamine | [1] |

| Synonyms | p-sec-Butylaniline, 4-Amino-sec-butylbenzene | [1][3] |

| CAS Number | 30273-11-1 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | - |

Physicochemical Properties

| Property | Value | Unit | Conditions | Reference |

| Melting Point | 1.08 (estimate) | °C | - | - |

| Boiling Point | 244-245 | °C | 727 mmHg | - |

| Density | 0.977 | g/mL | 25 °C | - |

| Refractive Index | 1.537 | - | 20 °C | - |

| Flash Point | 226 | °F | - | - |

| pKa | 5.02 ± 0.10 (Predicted) | - | - | - |

| Water Solubility | Negligible | - | 25 °C | - |

| Log P (Octanol-Water Partition Coefficient) | 2.782 | - | - | - |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

This compound sample

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert a sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a high-boiling point oil, or place it in the heating block of a melting point apparatus.

-

Heat the apparatus gently and observe the capillary tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.

-

For accuracy, repeat the measurement at least twice and calculate the average.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Materials:

-

Pycnometer (calibrated)

-

Analytical balance (±0.0001 g)

-

This compound sample

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample and bring it to the same constant temperature in the water bath.

-

Adjust the volume to the mark, dry the exterior, and weigh it (m₃).

-

The density of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance.

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper

-

Constant temperature water circulator (optional, for high precision)

-

Lens paper and ethanol for cleaning

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index.

-

Using a dropper, apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the sample to spread into a thin film. If using a water circulator, allow the sample to reach the desired temperature (e.g., 20 °C).

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with ethanol and lens paper after the measurement.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant by monitoring pH changes during titration.[4][5][6]

Materials:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

This compound sample

-

Solvent (e.g., water, or a water/methanol mixture for solubility)[4]

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

If the amine is the free base, titrate with the standardized HCl solution. If it is a salt, titrate with the standardized NaOH solution.

-

Add the titrant in small, known increments, recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.[6]

Chemical Reactivity and Relationships

Anilines, including this compound, exhibit characteristic reactivity due to the presence of the amino group on the aromatic ring. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.

Typical Reactions of Anilines

-

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides. This is often done to protect the amino group during other reactions.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.

-

Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures, the primary amino group is converted to a diazonium salt. This is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

-

Electrophilic Aromatic Substitution:

-

Halogenation: Due to the activating nature of the amino group, halogenation (e.g., with bromine water) often proceeds rapidly and can lead to polysubstitution.

-

Nitration: Direct nitration can be complex as the amino group can be oxidized. Protection of the amino group by acylation is typically required to achieve selective nitration at the ortho and para positions.

-

Sulfonation: Reaction with concentrated sulfuric acid yields the corresponding aminobenzenesulfonic acid.

-

Visualizations

Experimental Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the characterization of a chemical substance like this compound.

Caption: General workflow for the characterization of a chemical compound.

Reactivity of this compound

This diagram illustrates the key chemical transformations of the aniline moiety in this compound.

Caption: Key reactions of the this compound molecule.

References

In-Depth Technical Guide: 4-sec-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylaniline, a substituted aniline derivative, serves as a crucial building block in various chemical syntheses. Its structural properties make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies. Furthermore, it delves into its application as a precursor for pharmacologically active compounds, specifically targeting the TRPA1 ion channel.

Chemical Identity and Properties

IUPAC Name: 4-butan-2-ylaniline[1]

CAS Number: 30273-11-1[1]

Synonyms: p-sec-Butylaniline, 4-Amino-sec-butylbenzene, Benzenamine, 4-(1-methylpropyl)-[1]

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Melting Point | 1.08 °C (estimate) | ChemicalBook |

| Boiling Point | 244-245 °C (at 727 mmHg) | ChemicalBook |

| Density | 0.977 g/mL (at 25 °C) | ChemicalBook |

| Refractive Index | n20/D 1.537 | ChemicalBook |

Spectral Data

| Technique | Key Data Points | Source |

| Mass Spectrometry | Major fragments at m/z 149, 120, 121 | PubChem |

| Infrared (IR) Spectroscopy | Available through the NIST WebBook | [1] |

Experimental Protocols

Synthesis of this compound via C-C Amination

A general method for the synthesis of this compound involves the C-C amination of secondary alcohols. The following protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

Materials:

-

Secondary alcohol (e.g., 1-(4-hydroxyphenyl)butan-2-one)

-

Sodium azide (NaN₃)

-

Trifluoroacetic acid (TFA)

-

n-Hexane

-

2 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a 20 mL vial equipped with a magnetic stirring bar, charge the secondary alcohol (0.3 mmol, 1 equivalent), sodium azide (0.75 mmol, 2.5 equivalents), and n-hexane (1.0 mL).

-

Carefully add trifluoroacetic acid (5.4 mmol, 18 equivalents) to the mixture.

-

Seal the vial and stir the reaction mixture under air at 40 °C for 4 hours.

-

Upon completion, quench the reaction by carefully adding 5 mL of 2 M NaOH solution.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography on a silica gel column to yield this compound.[2]

Analytical Workflow: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). If necessary, add 0.1% formic acid to improve peak shape. Degas the mobile phase before use.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

UV detection wavelength: 254 nm

-

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing: Identify and integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity based on the relative peak areas.[3][4]

Mandatory Visualizations

Experimental Workflow for HPLC Analysis

Caption: A generalized experimental workflow for the purity analysis of this compound by HPLC.

Signaling Pathway: TRPA1 Inhibition

This compound is a precursor for compounds that can act as antagonists to the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a key player in pain and inflammation signaling pathways.

Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by a this compound derivative.

References

A Technical Guide to 4-sec-Butylaniline: Properties, Characterization, and Role in Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-sec-Butylaniline is an aromatic amine that serves as a crucial building block in the synthesis of various organic compounds. Its utility is particularly notable in the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its application as a reagent in the synthesis of molecules targeting key signaling pathways in pain and inflammation, such as Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists and Phosphodiesterase 4 (PDE4) inhibitors.

Core Chemical and Physical Properties

This compound, also known as 4-(1-methylpropyl)benzenamine, is a substituted aniline with a secondary butyl group attached to the para position of the benzene ring. This structure imparts specific physical and chemical characteristics relevant to its use in organic synthesis.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.2328 g/mol | [1] |

| CAS Number | 30273-11-1 | [1] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Boiling Point | 244-245 °C (at 727 mmHg) | [4][5] |

| Melting Point | 1.08 °C (estimate) | [4] |

| Density | 0.977 g/mL (at 25 °C) | [4][5] |

| Refractive Index | n20/D 1.537 | [4][5] |

Role in Drug Development

This compound is a valuable reagent in medicinal chemistry, particularly for creating libraries of compounds aimed at specific biological targets. Its structure is incorporated into larger molecules designed to modulate signaling pathways involved in disease. A key application is in the preparation of multifunctional compounds, such as dual TRPA1 antagonists and PDE4/7 inhibitors, which are being investigated for the treatment of pain.[4]

Logical Workflow: From Reagent to Therapeutic Candidate

The progression from a starting reagent like this compound to a potential drug candidate involves a structured workflow. This process begins with the chemical synthesis of a new molecular entity, followed by rigorous characterization and screening for biological activity.

Caption: Workflow from this compound to a drug candidate.

Signaling Pathway Involvement

The therapeutic potential of compounds derived from this compound often stems from their ability to modulate specific cellular signaling pathways. Below are diagrams illustrating the mechanisms of action for TRPA1 antagonists and PDE4 inhibitors.

TRPA1 Antagonism in Nociception

The TRPA1 ion channel, expressed on sensory neurons, is a key detector of noxious stimuli that lead to pain and neurogenic inflammation.[6][7] Inflammatory mediators can activate TRPA1, causing an influx of Ca²⁺ and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which transmits the pain signal.[8][9] TRPA1 antagonists block this channel, preventing its activation and thereby reducing pain signaling.

Caption: Mechanism of TRPA1 antagonism in pain signaling.

PDE4 Inhibition in Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[10] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA).[11][12] PKA activation has multiple downstream effects, including the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β), which helps to resolve inflammation.[13]

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 30273-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound CAS#: 30273-11-1 [m.chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-sec-Butylaniline from sec-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-sec-butylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The primary and most established synthetic route proceeds via the nitration of sec-butylbenzene followed by the reduction of the resulting nitro compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound from sec-butylbenzene is a two-step process:

-

Electrophilic Aromatic Substitution (Nitration): sec-Butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield predominantly 1-sec-butyl-4-nitrobenzene.

-

Reduction: The nitro group of 1-sec-butyl-4-nitrobenzene is then reduced to an amino group to form the final product, this compound.

Caption: Overall synthesis pathway of this compound from sec-butylbenzene.

Step 1: Nitration of sec-Butylbenzene

The nitration of sec-butylbenzene is a classic example of an electrophilic aromatic substitution reaction. The sec-butyl group is an ortho, para-directing activator, but due to steric hindrance from the bulky sec-butyl group, the para-substituted product, 1-sec-butyl-4-nitrobenzene, is the major isomer formed.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of alkylbenzenes.[1][2]

Materials:

-

sec-Butylbenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or Diethyl Ether)

-

5% Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This mixture is the nitrating agent.

-

In a separate flask, dissolve 0.1 mol of sec-butylbenzene in 50 mL of dichloromethane.

-

Slowly add the sec-butylbenzene solution to the cold nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. The temperature of the reaction mixture should be maintained between 0-10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over 200 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-sec-butyl-4-nitrobenzene.

-

The product can be further purified by vacuum distillation.

Quantitative Data

| Alkylbenzene | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| t-Butylbenzene | 15.8 | 11.5 | 72.7 | [3] |

Due to the significant steric hindrance of the sec-butyl group, a high preference for the para isomer is expected.

Step 2: Reduction of 1-sec-Butyl-4-nitrobenzene

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Several methods are effective for this conversion, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Experimental Protocol: Catalytic Hydrogenation

This is a clean and efficient method for the reduction of nitroarenes.

Materials:

-

1-sec-Butyl-4-nitrobenzene

-

Ethanol (or Ethyl Acetate)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas

Equipment:

-

Parr hydrogenation apparatus (or a flask with a balloon filled with hydrogen)

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper (e.g., Celite)

Procedure:

-

In a hydrogenation flask, dissolve 0.05 mol of 1-sec-butyl-4-nitrobenzene in 100 mL of ethanol.

-

Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

The product can be purified by vacuum distillation.

Experimental Protocol: Reduction with Tin and Hydrochloric Acid

This is a classic and reliable method for the reduction of aromatic nitro compounds.[4]

Materials:

-

1-sec-Butyl-4-nitrobenzene

-

Granulated Tin

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (e.g., 30%)

-

Diethyl Ether (or Dichloromethane)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beaker

-

Ice bath

Procedure:

-

In a round-bottom flask, place 0.05 mol of 1-sec-butyl-4-nitrobenzene and 0.15 mol of granulated tin.

-

Add 50 mL of concentrated hydrochloric acid to the flask.

-

Heat the mixture to reflux with stirring. The reaction is exothermic, so initial heating may be gentle.

-

Continue refluxing for 1-2 hours, or until the yellow color of the nitro compound disappears.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly and carefully add a concentrated sodium hydroxide solution to the mixture until it is strongly alkaline (check with pH paper). This will precipitate tin salts and liberate the free aniline.

-

Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

Purify the resulting this compound by vacuum distillation.

Quantitative Data

Yields for the reduction of nitroarenes to anilines are typically high, often exceeding 80-90% after purification.

Purification and Characterization

The final product, this compound, is typically a liquid at room temperature and can be purified by vacuum distillation.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [5] |

| Boiling Point | 244-245 °C at 727 mmHg | [6] |

| Density | 0.977 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.537 | [6] |

| CAS Number | 30273-11-1 | [5] |

Spectroscopic data (IR, NMR, Mass Spectrometry) can be used to confirm the structure and purity of the synthesized this compound.[5]

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the nitration-reduction pathway is the most common, other potential routes to this compound exist, though they are less frequently employed.

-

Friedel-Crafts Alkylation of Aniline: Direct alkylation of aniline with a sec-butyl halide could be considered. However, this method often suffers from polyalkylation and poor regioselectivity.

-

Direct Amination of sec-Butylbenzene: This would involve the reaction of sec-butylbenzene with an aminating agent, but it typically requires harsh conditions and specialized catalysts.[2]

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

-

Hydrogen gas is highly flammable. Catalytic hydrogenation should be performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

-

This compound and its intermediates may be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-sec-butylaniline and its derivatives, focusing on their synthesis, pharmacological activities, and potential as therapeutic agents. The document details the core chemical properties of this compound and explores the synthesis and biological evaluation of various derivatives, including amides, ureas, sulfonamides, and heterocyclic compounds. Key findings from preclinical studies are summarized, with a focus on their potential applications in areas such as cancer, inflammation, and pain management. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, as well as visualizations of relevant biological pathways to aid in understanding their mechanisms of action.

Introduction

This compound is an aromatic amine that serves as a versatile building block in medicinal chemistry.[1] Its unique structural features, including the lipophilic sec-butyl group, make it an attractive scaffold for the development of novel therapeutic agents with modulated pharmacokinetic and pharmacodynamic properties. This guide explores the landscape of this compound derivatives, offering insights into their design, synthesis, and biological activities.

Core Compound: this compound

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| CAS Number | 30273-11-1 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 235 °C | [1] |

| Melting Point | 15-16 °C | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the modification of the amino group to form various functional groups such as amides, ureas, sulfonamides, and by incorporating the this compound moiety into heterocyclic ring systems.

General Synthesis of Amide Derivatives

Amide derivatives of this compound can be synthesized through the coupling of this compound with a carboxylic acid in the presence of a coupling agent.

References

In-Depth Technical Guide to the Synthesis and Applications of 4-sec-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylaniline, a substituted aniline of significant interest in organic synthesis, serves as a versatile building block in the creation of a diverse array of chemical compounds. Its unique structural features, characterized by a sec-butyl group attached to the aniline ring, impart specific physicochemical properties that are leveraged in the development of pharmaceuticals, advanced materials, and other specialty chemicals. This technical guide provides a comprehensive review of the synthesis and applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the logical pathways from its synthesis to its end-use applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in various synthetic procedures. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| CAS Number | 30273-11-1 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 244-245 °C at 727 mmHg | [4] |

| Melting Point | 15-16 °C | [5] |

| Density | 0.977 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.537 | [4] |

| Purity (Commercial) | >98.0% (GC) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The two most common and industrially relevant methods are the alkylation of aniline and the reduction of a corresponding nitro compound.

Synthesis via Friedel-Crafts Alkylation of Acetanilide followed by Hydrolysis

Direct Friedel-Crafts alkylation of aniline is generally unsuccessful as the lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring for electrophilic substitution. To circumvent this, a protection-alkylation-deprotection strategy is employed.

Logical Workflow for Synthesis via Alkylation:

References

In-Depth Technical Guide: Health and Safety Information for 4-sec-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

4-sec-Butylaniline (CAS No. 30273-11-1) is a substituted aniline that presents significant health and safety concerns. This guide provides a comprehensive overview of its known hazards, safe handling procedures, and emergency protocols. The primary toxicological concerns associated with anilines, in general, include acute toxicity through oral, dermal, and inhalation routes, as well as the potential for methemoglobinemia, which impairs the oxygen-carrying capacity of the blood. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide extrapolates potential hazards based on the known toxicology of aniline and its derivatives and provides general experimental protocols for toxicological assessment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 30273-11-1 | [1][2][3][4] |

| Molecular Formula | C10H15N | [1][2][3][4] |

| Molecular Weight | 149.23 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to yellow clear liquid | [3][6][7] |

| Boiling Point | 244-245 °C at 727 mm Hg | [3] |

| Density | 0.977 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.537 | [3] |

| Flash Point | 226 °F (107.8 °C) | [3] |

Health Hazard Information

Based on the GHS classifications for this compound and related aniline compounds, this chemical should be handled as a hazardous substance.[1][8]

Acute Toxicity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] Exposure can lead to a range of symptoms, including headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[9][10]

Skin and Eye Irritation

This compound is expected to cause skin and eye irritation.[1] Prolonged or repeated skin contact may lead to dermatitis.

Methemoglobinemia

A primary hazard associated with aniline and its derivatives is the induction of methemoglobinemia.[9][10] In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively.[10] This can lead to cyanosis and, in severe cases, can be life-threatening. The onset of symptoms may be delayed for several hours after exposure.[9]

Chronic Toxicity and Carcinogenicity

Quantitative Toxicological Data

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not widely available in the public domain. Table 2 summarizes the available GHS classifications, which are based on data from suppliers and regulatory bodies.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [6][7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [6][7] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [1] |

Mechanism of Toxicity

The toxicity of anilines is primarily linked to their metabolic activation, leading to oxidative stress and the formation of methemoglobin.[9][10][13]

Signaling Pathway of Aniline-Induced Toxicity

The metabolic transformation of aniline in the liver is a key step in its toxic mechanism. The resulting metabolites can enter the bloodstream and cause oxidative damage to red blood cells, leading to methemoglobinemia. In the spleen, the accumulation of damaged red blood cells can trigger a cascade of events, including iron overload, inflammation, and fibrosis, which in the long term, may contribute to tumorigenesis.[13][14]

Caption: Proposed mechanism of aniline-induced toxicity.

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[15]

-

Do not breathe vapor or mist.[15]

-

Wash hands thoroughly after handling.[15]

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[16]

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Instructions | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7] |

| Skin Contact | Immediately wash skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [17] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [15][16] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[15]

-

Specific Hazards: Emits toxic fumes of nitrogen oxides under fire conditions.[16] Vapors may form explosive mixtures with air upon intense heating.[16]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the reviewed literature. The following sections outline general methodologies based on OECD guidelines for the assessment of chemical toxicity.

Acute Oral Toxicity (Based on OECD Guideline 401)

-

Objective: To determine the acute oral toxicity (LD50) of this compound.

-

Test Animals: Young adult rats (e.g., Sprague-Dawley), typically nulliparous and non-pregnant females.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Several dose levels are used with multiple animals per dose group.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A full necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Caption: Workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

-

Objective: To assess the mutagenic potential of this compound.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (e.g., S9 mix from rat liver).

-

The mixture is plated on a minimal medium lacking the specific amino acid.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Caption: Workflow for the Ames bacterial reverse mutation test.

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols. The primary health risks are associated with its acute toxicity and the potential to induce methemoglobinemia. While specific toxicological data for this compound is limited, the known hazards of the aniline class of compounds warrant a high degree of caution. Researchers and drug development professionals must utilize appropriate personal protective equipment and engineering controls to minimize exposure. In the absence of specific data, it is prudent to treat this compound as a substance with the potential for long-term health effects, including mutagenicity. Further toxicological studies are necessary to fully characterize the health and safety profile of this compound.

References

- 1. Benzenamine, 4-(1-methylpropyl)- | C10H15N | CID 121771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 30273-11-1 [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 30273-11-1 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 30273-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 10. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Substance Information - ECHA [echa.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Registration Dossier - ECHA [echa.europa.eu]

- 17. fishersci.com [fishersci.com]

The Crucial Role and Reaction Mechanisms of 4-sec-Butylaniline in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-sec-Butylaniline, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and materials science sectors. Its chemical structure, featuring a nucleophilic amino group and a sterically influential sec-butyl substituent on the benzene ring, dictates its reactivity and mechanism of action in a range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

The reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom of the amino group. This electron pair enhances the electron density of the aromatic ring through resonance, making the ortho and para positions particularly susceptible to electrophilic attack. The sec-butyl group at the para position is an electron-donating group through induction, which further activates the ring towards electrophilic substitution. However, its steric bulk can also influence the regioselectivity of certain reactions.

Core Reaction Mechanisms

This compound participates in a variety of chemical reactions, primarily involving the amino group and the activated aromatic ring. The principal mechanisms of action include electrophilic aromatic substitution, nucleophilic substitution at the amino group, and diazotization followed by subsequent coupling reactions.

Electrophilic Aromatic Substitution

The electron-rich benzene ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS). The amino group is a strong activating group and an ortho, para-director. Since the para position is occupied by the sec-butyl group, electrophilic substitution occurs predominantly at the ortho positions (positions 2 and 6 relative to the amino group).

Mechanism:

The general mechanism for electrophilic aromatic substitution of this compound proceeds through a two-step addition-elimination pathway:

-

Formation of the σ-complex (arenium ion): The π electrons of the aromatic ring attack an electrophile (E+), forming a resonance-stabilized carbocation known as a σ-complex or arenium ion. The positive charge is delocalized over the aromatic ring, including the carbon atom bearing the amino group.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Due to the strong activating nature of the amino group, these reactions are often rapid and may require mild conditions to prevent polysubstitution.

Diagram: General Mechanism of Electrophilic Aromatic Substitution

Nucleophilic Acylation of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group of this compound nucleophilic. It readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often performed to protect the amino group or to synthesize amide-containing target molecules. The acetylation of this compound to form N-(4-sec-butylphenyl)acetamide is a representative example.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent.

-

Formation of a tetrahedral intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or acetate).

-

Deprotonation: A base (often a tertiary amine like pyridine or triethylamine, or another molecule of the aniline) removes the proton from the nitrogen to yield the final amide product.

Diagram: Workflow for N-Acetylation of this compound

Diazotization and Azo Coupling

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C). The resulting 4-sec-butylbenzenediazonium salt is a versatile intermediate.

Mechanism of Diazotization:

-

Formation of the nitrosating agent: In the acidic medium, nitrous acid is protonated and then loses water to form the highly electrophilic nitrosonium ion (NO+).

-

Nucleophilic attack: The amino group of this compound attacks the nitrosonium ion.

-

Proton transfers and dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

The diazonium salt can then undergo azo coupling reactions with activated aromatic compounds (e.g., phenols, anilines) to form highly colored azo compounds, which are used as dyes. In this reaction, the diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction.

Quantitative Data

| Reaction Type | Reactant | Relative Rate (approx.) | Reference Compound |

| Nitration | Benzene | 1 | Benzene |

| Nitration | Toluene | 25 | Toluene |

| Nitration | Aniline | ~10^6 | Aniline |

| Nitration | This compound | > 10^6 (estimated) | - |

| Bromination | Benzene | 1 | Benzene |

| Bromination | Aniline | ~10^9 | Aniline |

| Bromination | This compound | > 10^9 (estimated) | - |

Note: The relative rates for this compound are estimations based on the known activating effects of the amino and alkyl groups.

Experimental Protocols

The following are representative protocols for key reactions involving this compound.

Protocol 1: Synthesis of N-(4-sec-butylphenyl)acetamide (Acetylation)

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in pyridine (3-5 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-sec-butylphenyl)acetamide.

Protocol 2: Diazotization of this compound

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.0 eq) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C.

-

The resulting solution of 4-sec-butylbenzenediazonium chloride is used immediately in subsequent reactions without isolation.

Application in Drug Development

This compound is a known precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of [dimethyl(dioxo)purinyl]alkanecarboxamides, which have been investigated as multifunctional TRPA1 antagonists and PDE4/7 inhibitors for the treatment of pain. The synthesis typically involves the acylation of this compound with a suitable carboxylic acid derivative containing the purine moiety.

Diagram: Logical Flow in Drug Discovery Application

Conclusion

This compound is a valuable building block in organic synthesis, with its reactivity being dominated by the nucleophilic amino group and the activated aromatic ring. The principles of electrophilic aromatic substitution and nucleophilic acyl substitution are central to its utility. The electron-donating sec-butyl group enhances the reactivity of the aromatic ring, a factor that must be considered when designing synthetic routes to avoid unwanted side reactions. A thorough understanding of its mechanism of action allows for the strategic design and synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

A Comprehensive Technical Guide to the Solubility of 4-sec-Butylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-sec-butylaniline in various organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including chemical synthesis, reaction optimization, purification processes, and formulation development in the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative information and presents detailed experimental protocols for the precise determination of its solubility.

Introduction to this compound

This compound (IUPAC name: 4-(1-methylpropyl)aniline) is an aromatic amine with the chemical formula C₁₀H₁₅N. It is a colorless to pale yellow liquid at room temperature. The molecular structure, featuring a polar amino group attached to a largely nonpolar phenyl ring with a sec-butyl substituent, imparts an amphiphilic character to the molecule. This structure dictates its solubility behavior, making it generally soluble in organic solvents while having very low solubility in water.

Qualitative and Predicted Solubility of this compound

Based on the principle of "like dissolves like" and available chemical information, the solubility of this compound in various organic solvents can be predicted and is qualitatively described in several sources. The polar amino group can engage in hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents, while the nonpolar sec-butylphenyl group interacts favorably with nonpolar solvents through van der Waals forces.

The following table summarizes the expected and reported qualitative solubility of this compound in a range of common organic solvents. It is important to note that for many solvents, this compound, being a liquid, may be completely miscible.

| Solvent Class | Solvent | IUPAC Name | Predicted/Reported Solubility/Miscibility | Rationale for Solubility/Miscibility |

| Polar Protic Solvents | Ethanol | Ethanol | Miscible | The amino group of this compound can form hydrogen bonds with the hydroxyl group of ethanol. The ethyl group of ethanol also has favorable interactions with the nonpolar part of the solute.[1] |

| Methanol | Methanol | Miscible | Similar to ethanol, the hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, leading to strong interactions with the amino group of this compound. | |

| Polar Aprotic Solvents | Acetone | Propan-2-one | Soluble/Miscible | The carbonyl group of acetone can act as a hydrogen bond acceptor for the amino group of this compound. The methyl groups are compatible with the nonpolar part of the solute.[1] |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | Soluble/Miscible | DMF is a highly polar aprotic solvent that can effectively solvate the polar amino group through dipole-dipole interactions.[1] | |

| Tetrahydrofuran (THF) | Oxolane | Soluble/Miscible | The ether oxygen in THF can act as a hydrogen bond acceptor, and its relatively nonpolar cyclic structure is compatible with the sec-butylphenyl group.[1] | |

| Aromatic Solvents | Toluene | Toluene | Soluble/Miscible | Strong π-π stacking interactions can occur between the phenyl rings of toluene and this compound, leading to high solubility. The methyl group of toluene also contributes to van der Waals forces.[1] |

| Benzene | Benzene | Soluble/Miscible | Similar to toluene, π-π interactions between the aromatic rings of benzene and this compound are the primary driving force for solubility.[1] | |

| Nonpolar Solvents | Hexane | Hexane | Soluble | The primary interactions are van der Waals forces between the nonpolar alkyl chains of hexane and the sec-butylphenyl group of the solute.[1] |

| Heptane | Heptane | Soluble | Similar to hexane, dispersion forces between the alkyl chains of heptane and the nonpolar portion of this compound promote solubility.[1] |

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative solubility data for this compound, the following sections provide detailed methodologies for its determination. As this compound is a liquid at standard conditions, both miscibility and quantitative solubility assessments are relevant depending on the solvent.

Protocol 1: Determination of Miscibility of this compound in Organic Solvents

This protocol is suitable for determining if this compound is completely miscible in a given liquid organic solvent at a specific temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Calibrated glass vials or test tubes with closures

-

Vortex mixer

-

Constant temperature bath or incubator

-

Light source for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and the test solvent to the desired experimental temperature (e.g., 25 °C) by placing them in a constant temperature bath.

-

Initial Mixture: In a calibrated glass vial, add a known volume of the solvent (e.g., 1.0 mL).

-

Titration with Solute: To the solvent, add a small, known volume of this compound (e.g., 0.1 mL).

-

Mixing: Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a light source. A clear, single-phase solution indicates that the added amount of this compound is soluble. The presence of turbidity, cloudiness, or phase separation indicates immiscibility or partial miscibility at that concentration.

-

Incremental Addition: Continue to add incremental volumes of this compound to the vial, vortexing and observing after each addition.

-

Testing a Range of Compositions: To confirm complete miscibility, prepare several mixtures with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:4, 1:1, 4:1, 9:1).

-

Equilibration: For each composition, allow the vial to equilibrate at the constant temperature for at least 24 hours to ensure thermodynamic equilibrium is reached.

-

Final Observation: After equilibration, re-examine the vials. If all compositions remain as clear, single-phase solutions, the two liquids are considered miscible at that temperature.

Protocol 2: Quantitative Determination of Solubility via the Gravimetric Method

This protocol is suitable for determining the specific solubility of this compound in a solvent where it is not fully miscible.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Saturated solution preparation vessel (e.g., jacketed glass reactor or sealed flasks)

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.45 µm)

-

Analytical balance (readable to at least 0.1 mg)

-

Glassware for sampling and weighing (e.g., vials, beakers)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in the preparation vessel. The presence of a distinct second phase of the solute should be visible.

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a constant temperature water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically stop stirring to allow the phases to separate and confirm that excess solute is still present.

-

-

Sampling:

-

After the equilibration period, stop stirring and allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent phase) using a pre-warmed syringe to avoid temperature-induced precipitation.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry vial. The filtration step is crucial to remove any undissolved microdroplets of the solute.

-

-

Gravimetric Analysis:

-

Record the total weight of the vial containing the saturated solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at ambient temperature or in an oven at a temperature below the boiling point of this compound and sufficient to evaporate the solvent.

-

Once the solvent is completely removed, re-weigh the vial containing the non-volatile solute residue (this compound).

-

-

Calculation:

-

Mass of the saturated solution: (Weight of vial + solution) - (Weight of empty vial)

-

Mass of the dissolved this compound: (Weight of vial + residue) - (Weight of empty vial)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved this compound)

-

Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

-

Solubility (g/L): (Mass of dissolved this compound / Volume of saturated solution sampled) x 1000

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

References

Physical properties like boiling point, melting point, density, and refractive index of 4-sec-butylaniline

This technical guide provides an in-depth overview of the key physical properties of 4-sec-butylaniline, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and experimental context.

Introduction

This compound, with the CAS Number 30273-11-1, is an aromatic amine that serves as a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] A thorough understanding of its physical properties is crucial for its handling, application in synthetic protocols, and for the characterization of its derivatives. This document outlines its primary physical constants and provides generalized experimental protocols for their determination.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 30273-11-1 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₅N | [3][4][5][6][7][9] |

| Molecular Weight | 149.23 g/mol | [4][5][6][7][9] |

| Appearance | Colorless to Yellow clear liquid |

Quantitative Physical Data

The key physical properties of this compound are presented in the table below for easy reference and comparison. These values are critical for predicting the behavior of the compound in various experimental and industrial settings.

| Physical Property | Value | Conditions |

| Melting Point | 1.08 °C (estimate) | - |

| Boiling Point | 244-245 °C | at 727 mm Hg |

| Density | 0.977 g/mL | at 25 °C |

| Refractive Index | 1.537 | at 20 °C (Sodium D-line) |

Note: The melting point is an estimated value. The boiling point was recorded at a pressure slightly below standard atmospheric pressure.[2][10]

Experimental Protocols

4.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For primary and secondary amines like this compound, intermolecular hydrogen bonding leads to higher boiling points compared to nonpolar compounds of similar molecular weight.[11][12][13]

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is gently heated using the heating mantle.

-

The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected.

-

The atmospheric pressure is recorded at the time of the experiment, as boiling point is pressure-dependent.

-

4.2. Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[14][15]

-

Apparatus: A calibrated graduated cylinder and a precision analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using the analytical balance.

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is re-weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.[16] The temperature at which the measurement is made should be recorded.

-

4.3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[17]

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a sodium D-line light source.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.[18]

-

A few drops of this compound are placed on the lower prism, and the prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (typically 20 °C).

-

The light source is positioned, and the eyepiece is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is then read directly from the instrument's scale.[18]

-

Visualization of Methodologies and Concepts

5.1. Experimental Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

5.2. Intermolecular Forces and Physical Properties

The physical properties of this compound are directly influenced by the intermolecular forces between its molecules. The following diagram illustrates this relationship.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 30273-11-1 [m.chemicalbook.com]

- 3. 4-(sec-Butyl)aniline | 30273-11-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Benzenamine, 4-(1-methylpropyl)- | C10H15N | CID 121771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | VSNCHEM [vsnchem.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 12. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. embibe.com [embibe.com]

- 16. homesciencetools.com [homesciencetools.com]

- 17. athabascau.ca [athabascau.ca]

- 18. davjalandhar.com [davjalandhar.com]

Technical Guide: Physicochemical Properties of 4-sec-Butylaniline with a Focus on pKa Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constant (pKa) of 4-sec-butylaniline, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document outlines the predicted pKa value, presents a general experimental framework for its determination, and discusses the structural factors influencing its basicity.

Introduction

This compound, also known as 4-(1-methylpropyl)benzenamine, is an aniline derivative with an aliphatic substituent at the para position. Its chemical structure is characterized by a sec-butyl group attached to the phenyl ring of an aniline molecule. The basicity of the amino group is a critical property that governs its reactivity, solubility, and pharmacokinetic profile, making its pKa value of significant interest in medicinal chemistry and materials science.

Quantitative Data

The available data for this compound is summarized in the table below. The pKa value is a predicted value based on computational methods.

| Parameter | Value | Unit | Reference |

| Predicted pKa | 5.02 ± 0.10 | [1][2] | |

| Molecular Formula | C₁₀H₁₅N | [1][2][3][4][5] | |

| Molecular Weight | 149.23 | g/mol | [1][3][4][5][6] |

| Boiling Point | 244-245 | °C at 727 mmHg | [1][2] |

| Density | 0.977 | g/mL at 25 °C | [1][2] |

| Refractive Index | 1.537 | at 20 °C | [1][2] |

Experimental Protocol for pKa Determination

While a specific experimental protocol for this compound was not found in the reviewed literature, a general and robust methodology for determining the pKa of aniline derivatives is presented below. This protocol is based on the widely used spectrophotometric and potentiometric titration methods.[7][8]

Materials and Reagents

-